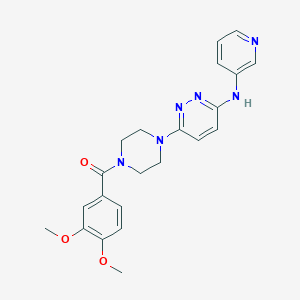![molecular formula C13H15N5O4 B2358848 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 878735-85-4](/img/structure/B2358848.png)
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is an organic compound with a complex structure, belonging to the purine derivative family. This compound is known for its significant role in various biochemical processes and scientific research, primarily due to its unique molecular configuration and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid typically involves multiple steps:
Starting Materials: : The synthesis begins with purine-based compounds, introducing the methyl groups and acetic acid functionalities through controlled reactions.
Reaction Conditions: : Specific conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts are often employed to facilitate the reactions, ensuring high yield and purity of the final product.
Purification: : The final compound is purified using methods like crystallization and chromatography to obtain a high-purity product suitable for research purposes.
Industrial Production Methods: In industrial settings, the production scales up using similar synthetic routes but with more efficient processes to handle large volumes. Automation and advanced equipment ensure consistency and quality control across batches.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where it forms various oxidized derivatives.
Reduction: : Reduction reactions are less common but possible under specific conditions.
Substitution: : Due to its reactive sites, it can participate in substitution reactions, where functional groups are replaced by others.
Oxidizing Agents: : Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: : Like sodium borohydride.
Substitution Reagents: : Halogens and various nucleophiles are used depending on the desired substitution.
Major Products: The major products vary depending on the reaction. Oxidation typically yields oxo-derivatives, while substitution reactions result in modified purine structures with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is extensively studied for its applications across multiple fields:
Chemistry:Catalysis: : Serves as a catalyst in various organic reactions.
Analytical Chemistry: : Used as a standard or reagent in analytical procedures.
Enzyme Interaction: : Studies focus on how it interacts with enzymes and impacts biochemical pathways.
Genetic Research: : Its structure is similar to nucleotides, making it useful in genetic studies.
Drug Development: : Investigated for potential therapeutic applications, particularly in targeting specific enzymes or pathways related to diseases.
Pharmacodynamics: : Understanding its mechanism helps in designing drugs with better efficacy and fewer side effects.
Material Science: : Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to bind with high affinity, influencing the activity of these targets. Pathways affected include those involved in cellular metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
When compared with other purine derivatives:
Similar Compounds: : Adenine, guanine, and other purine analogs.
Uniqueness: : The specific arrangement of methyl groups and acetic acid makes 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid unique in its reactivity and biological interactions.
This compound stands out due to its unique chemical structure and versatile applications, making it a subject of intense research and industrial interest.
Eigenschaften
IUPAC Name |
2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(14-12(18)17(6)5-8(19)20)15(3)13(22)16(4)11(9)21/h5H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBVNJPTGORCJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)
![2-benzamido-N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2358766.png)
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)


![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)






